molecular formula C22H20FN5OS2 B11188977 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one

Cat. No.: B11188977
M. Wt: 453.6 g/mol
InChI Key: LXERPVKWVOODNC-UHFFFAOYSA-N
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Description

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound that features a combination of benzothiazole, piperazine, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multi-step procedures. The process begins with the preparation of the benzothiazole and piperazine intermediates. These intermediates are then coupled with a pyrimidinone derivative under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one is unique due to its combination of benzothiazole, piperazine, and pyrimidinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20FN5OS2

Molecular Weight

453.6 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H20FN5OS2/c23-15-5-7-17(8-6-15)27-9-11-28(12-10-27)21-24-16(13-20(29)26-21)14-30-22-25-18-3-1-2-4-19(18)31-22/h1-8,13H,9-12,14H2,(H,24,26,29)

InChI Key

LXERPVKWVOODNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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